Differential Correction of Rare CFTR Variants: VX661 vs. VX445 Selectivity Profiling
In a CFTR variant panel assessing cell surface immunostaining intensity, VX661 demonstrated selective rescue of specific variants that responded poorly to VX445. Variants falling below the best-fit equivalence line were selectively responsive to VX661 treatment, while variants above the line showed preferential response to VX445 [1]. Across 67 variants with attenuated expression, VX661-sensitive variants were found to exhibit intermediate expression levels and feature mutations near its binding pocket in transmembrane domains 1, 2, 3, and 6 [2]. This variant-level selectivity indicates that VX661 and VX445 are not functionally interchangeable for certain rare CFTR mutations.
| Evidence Dimension | CFTR cell surface immunostaining intensity (% of WT) |
|---|---|
| Target Compound Data | VX661 selectively rescues variants with intermediate expression levels and TMD1/2/3/6 proximal mutations |
| Comparator Or Baseline | VX445 selectively rescues a distinct subset of variants |
| Quantified Difference | Variants segregated by best-fit equivalence line; 67 variants characterized for VX661 sensitivity patterns |
| Conditions | CFTR variant panel; cell surface immunostaining intensity; n=67 variants |
Why This Matters
This variant-level selectivity data enables researchers to select VX661 specifically for experimental models harboring VX661-responsive rare mutations where VX445 shows limited efficacy.
- [1] PMC Figure 4. CFTR theratype plots colored by AlphaMissense pathogenicity score. PMC10592606.2. 2023. View Source
- [2] OUCI. CFTR variant response to VX-661 corrector. Across 67 variants with attenuated expression. View Source
